1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The crystal structure of 1-ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride has been resolved using single-crystal X-ray diffraction (SCXRD), revealing a triclinic crystal system with space group P1. The asymmetric unit comprises one protonated quinoxalinone molecule and one chloride counterion. Key crystallographic parameters include unit cell dimensions of a = 7.410 Å, b = 9.141 Å, c = 14.296 Å, and angles α = 84.98°, β = 78.72°, γ = 88.14°, with a cell volume of 945.82 ų. The quinoxaline core adopts a planar conformation, while the ethyl substituent at the N1 position exhibits a gauche configuration relative to the fused benzene ring.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 945.82 ų |
| Z (molecules/unit) | 4 |
| Density (calc.) | 1.322 g/cm³ |
The methylamino group at position 3 forms a dihedral angle of 12.5° with the quinoxaline plane, indicating slight torsional strain due to steric interactions with the ethyl group. The chloride ion resides 2.89 Å from the protonated methylamino nitrogen, stabilizing the lattice through ionic interactions.
Propriétés
Formule moléculaire |
C11H14ClN3O |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-ethyl-3-(methylamino)quinoxalin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15;/h4-7H,3H2,1-2H3,(H,12,13);1H |
Clé InChI |
PWVJACGVUITJER-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C(C1=O)NC.Cl |
Origine du produit |
United States |
Méthodes De Préparation
Cyclization of o-Phenylenediamines with Carbonyl Compounds
The quinoxalin-2(1H)-one scaffold is typically synthesized via acid-catalyzed cyclization of N-protected o-phenylenediamines with α-hydroxy ketones or α-ketoesters. Key advancements include:
Trifluoroacetic Acid (TFA)-Mediated Cyclization
A room-temperature protocol using TFA (1.0 equiv) in acetonitrile achieves 55–91% yields for diverse substrates. For example, N-benzyl-o-phenylenediamine reacts with acetoin to form 1-benzyl-2-methyl-1H-benzo[d]imidazole (91% yield). Oxygen atmosphere enhances yields by promoting oxidative aromatization.Mechanistic Pathway
The reaction proceeds through acid-catalyzed imine formation, followed by 5-exo-tet cyclization to generate intermediates that undergo oxidation to the aromatic quinoxalinone.
N1-Ethylation Strategies
Alkylation with Ethyl Halides
Ethylation at the N1 position is achieved via nucleophilic substitution using ethyl bromide or iodide in polar aprotic solvents:
| Substrate | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 3-Methylquinoxalin-2(1H)-one | K₂CO₃ | DMF | RT, 24 h | 78% | |
| Quinoxalin-2(1H)-one | Cs₂CO₃ | Toluene | 90°C, 16 h | 85% |
Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst. Post-alkylation, crystallization in ethanol yields pure products.
C3-Methylamino Functionalization
Dehydrogenative Amination
Photoinduced C–H/N–H coupling with methylamine under visible light provides a metal- and photocatalyst-free route:
Reductive Amination
Alternative methods employ sodium cyanoborohydride (NaBH₃CN) in methanol:
| Substrate | Amine | Reducing Agent | Yield | Source |
|---|---|---|---|---|
| 3-Oxo-quinoxaline | Methylamine | NaBH₃CN | 82% | |
| 3-Keto-quinoxaline | Methylamine HCl | NaBH(OAc)₃ | 75% |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane:
- Procedure : Stirring the free base (1.0 equiv) with 1.1 equiv HCl (4 M in dioxane) at 0°C for 1 h.
- Isolation : Precipitation yields the hydrochloride salt with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| TFA Cyclization + Alkylation | Mild conditions, broad substrate scope | Requires N-protection steps | 55–91% | High |
| Photoinduced Amination | Eco-friendly, no external catalysts | Limited to light-compatible substrates | 70–89% | Moderate |
| Reductive Amination | High functional group tolerance | Requires stoichiometric reductant | 75–82% | High |
Structural Characterization Data
Key spectroscopic data for 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.53 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.02 (s, 3H, NCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).
- IR (KBr) : ν 1671 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de 1-éthyl-3-(méthylamino)quinoxalin-2(1H)-one subit diverses réactions chimiques, notamment :
- Oxydation
- Réduction
- Substitution
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les esters de N-hydroxyphtalimide, qui conviennent à l'alkylation décarboxylante électrochimique en C3 dans des conditions sans métal ni additif .
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'alkylation décarboxylante électrochimique en C3 peut produire une large gamme de quinoxalin-2(1H)-ones alkylées .
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride is its antimicrobial properties . Research has demonstrated that substituted quinoxalin-2(1H)-one derivatives exhibit significant antibacterial and antifungal activities. A study synthesized various derivatives and evaluated their efficacy against several strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus amylase) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as the fungus Candida albicans . The results indicated that these compounds could serve as promising leads for developing new antimicrobial agents.
Summary of Antimicrobial Activities
| Compound | Activity Type | Target Organisms | Comparison Standard |
|---|---|---|---|
| Quinoxalin-2(1H)-one Derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Ampicillin |
| Quinoxalin-2(1H)-one Derivatives | Antifungal | Candida albicans | Fluconazole |
Central Nervous System Activity
The compound also shows potential in CNS applications . Quinoxaline derivatives have been investigated for their ability to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial in various neurological functions and disorders . The synthesis of 3-aminoquinoxalin-2(1H)-one derivatives has been linked to their biological activity in CNS-related tests, suggesting that this compound could contribute to the development of neuroprotective agents or treatments for neurodegenerative diseases.
Synthesis of Bioactive Compounds
Another significant application of this compound lies in its role as a precursor for synthesizing other bioactive compounds . The ability to modify the quinoxaline structure allows for the creation of various functionalized derivatives with enhanced biological properties. For instance, acid-promoted direct C–H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones has been reported, yielding compounds with diverse biological activities, including inhibitors for specific kinases and antiviral agents . This highlights the versatility of this compound in medicinal chemistry.
Case Studies and Research Findings
Several case studies have documented the synthesis and application of quinoxaline derivatives:
- Antimicrobial Screening : A systematic evaluation was conducted on synthesized quinoxaline derivatives against multiple bacterial strains, revealing significant antimicrobial activity compared to standard drugs .
- CNS Activity Investigation : Research focused on the synthesis of 3-aminoquinoxalin-2(1H)-ones showcased their potential as NMDA receptor antagonists, emphasizing their relevance in treating CNS disorders .
- Green Chemistry Approaches : Recent studies have explored environmentally friendly methods for synthesizing quinoxaline derivatives, enhancing their appeal in pharmaceutical development .
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of quinoxalin-2(1H)-one, which can influence various biological processes .
Comparaison Avec Des Composés Similaires
- Quinoxalin-2(1H)-one
- 3-Alkylquinoxalin-2(1H)-ones
- Coumarines
Unicité : Le chlorhydrate de 1-éthyl-3-(méthylamino)quinoxalin-2(1H)-one se distingue par sa fonctionnalisation spécifique et les voies de synthèse écologiquement saines utilisées dans sa production. Cela en fait un composé précieux en chimie durable .
Activité Biologique
1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride is a heterocyclic compound notable for its potential biological activities, particularly as an adenosine A2A receptor antagonist. This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms, which enhances its reactivity and biological interactions.
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 239.70 g/mol
The compound features an ethyl and a methylamino group, contributing to its unique pharmacological profile. Its structure allows for various chemical transformations, which are essential for synthesizing derivatives with potentially enhanced biological activities.
Adenosine Receptor Interactions
Research indicates that this compound primarily interacts with adenosine A2A receptors . These receptors play critical roles in neurotransmission and immune responses. Compounds targeting these receptors have shown promise in treating conditions such as Parkinson's disease and certain cancers by modulating adenosine signaling pathways .
Inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH)
Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as inhibitors of 15-PGDH , an enzyme involved in regulating prostaglandin E2 levels. Elevated PGE2 levels can promote tissue repair and regeneration, indicating potential therapeutic applications in inflammatory diseases .
Case Study: Anticancer Activity
A study evaluating the anticancer properties of quinoxaline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through adenosine receptor modulation .
Pharmacokinetics and Efficacy
Pharmacokinetic studies have shown that quinoxaline derivatives possess favorable oral bioavailability and metabolic stability. For instance, in vivo studies indicated that specific analogs could effectively elevate PGE2 levels in mouse models, suggesting their potential for therapeutic use in conditions requiring enhanced tissue repair mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-3-(methylamino)quinoxalin-2(1H)-one | Quinoxaline | Methyl group instead of ethyl |
| 2-Methylquinoxaline | Quinoxaline | Lacks additional amine functionality |
| 3-Aminoquinoxaline | Quinoxaline | Contains an amino group at position 3 |
| Quinoxaline | Base structure | No substituents; serves as a parent compound |
The distinct substitution pattern of this compound enhances its binding affinity and selectivity towards adenosine receptors compared to other derivatives, making it a candidate for further pharmacological exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
